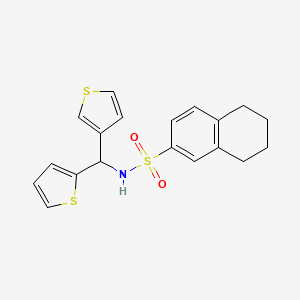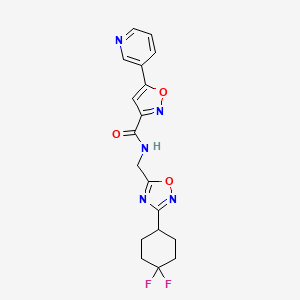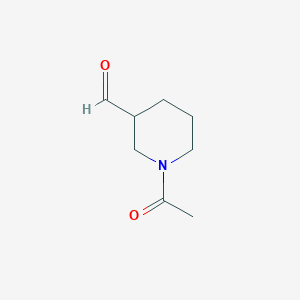
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic properties. CT-3 is a non-psychoactive compound that does not produce the intoxicating effects associated with THC, the primary psychoactive component of cannabis.
Mecanismo De Acción
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide binds to the CB2 receptor, which is primarily expressed in immune cells, and modulates the immune response. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide also has an indirect effect on the CB1 receptor, which is primarily expressed in the brain and central nervous system, by inhibiting the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide also has analgesic effects by reducing pain sensitivity and increasing pain threshold. Additionally, N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has several advantages for lab experiments, including its non-psychoactive nature, which allows for the study of its therapeutic properties without the confounding effects of THC. Additionally, N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has a well-defined mechanism of action and can be easily synthesized in the lab. However, N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide also has some limitations, including its low potency and limited bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide. One area of interest is the development of more potent analogs of N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide that may have greater therapeutic potential. Additionally, further studies are needed to investigate the safety and efficacy of N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide in vivo, including its potential for drug interactions and long-term effects. Finally, research is needed to explore the potential of N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide for the treatment of other conditions, including cancer and neurodegenerative diseases.
Métodos De Síntesis
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide is synthesized through a multi-step process that involves the reaction of 3-methylcyclohexanone with potassium cyanide to produce 1-cyano-3-methylcyclohexene. The resulting compound is then reacted with thiophene-2-carboxylic acid to produce the intermediate compound, 3-methylcyclohexyl thiophene-2-carboxylate. Finally, the intermediate compound is reacted with butanoyl chloride to produce N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has anti-inflammatory, analgesic, and neuroprotective effects. N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has been investigated for its potential use in the treatment of various conditions, including multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-4-2-8-16(10-12,11-17)18-15(20)7-6-13(19)14-5-3-9-21-14/h3,5,9,12H,2,4,6-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBPJAZIKDTTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2680128.png)
![5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2680129.png)



![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)


![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)

![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)